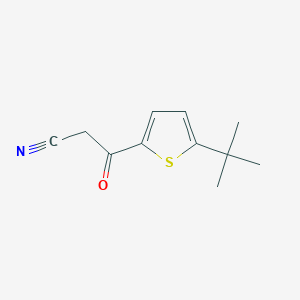
3-(5-tert-Butyl-thiophen-2-yl)-3-oxo-propionitrile
Cat. No. B8518965
M. Wt: 207.29 g/mol
InChI Key: YRJNUEUQLXBUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163729B2
Procedure details


The product was prepared according to the general procedure for aminopyrazole synthesis (route A1) from 5-tert-Butyl-thiophene-2-carboxylic acid methyl ester (3.0 g, 15.0 mmol, 1.0 eq). The crude product was extracted with DCM and used in the following step without further purification (2.7 g, yield: 86%).

[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
3 g
Type
reactant
Reaction Step One

Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=CNN=1.CO[C:9]([C:11]1[S:12][C:13]([C:16]([CH3:19])([CH3:18])[CH3:17])=[CH:14][CH:15]=1)=[O:10]>>[C:16]([C:13]1[S:12][C:11]([C:9](=[O:10])[CH2:6][C:2]#[N:1])=[CH:15][CH:14]=1)([CH3:19])([CH3:18])[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NNC=C1
|
[Compound]
|
Name
|
A1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1SC(=CC1)C(C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was prepared
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The crude product was extracted with DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used in the following step without further purification (2.7 g, yield: 86%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(S1)C(CC#N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
